molecular formula C30H32O15 B12306564 [9-(Benzoyloxymethyl)-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate

[9-(Benzoyloxymethyl)-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate

Cat. No.: B12306564
M. Wt: 632.6 g/mol
InChI Key: UXHIYEMICNYJGK-UHFFFAOYSA-N
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Description

4-O-Galloylalbiflorin: is a natural compound isolated from the roots of Paeonia lactifloraIt is a type of galloylated monoterpene glycoside and has been identified as a potential β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor . This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-O-Galloylalbiflorin can be synthesized through the galloylation of albiflorin, which is another monoterpene glycoside found in Paeonia lactiflora. The galloylation process typically involves the reaction of albiflorin with gallic acid in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods: Industrial production of 4-O-Galloylalbiflorin involves the extraction of albiflorin from the roots of Paeonia lactiflora, followed by its chemical modification through galloylation. The process includes steps such as solvent extraction, purification, and chemical reaction under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-O-Galloylalbiflorin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Chemistry: 4-O-Galloylalbiflorin is used as a reference compound in the study of galloylated monoterpene glycosides. It helps in understanding the chemical properties and reactivity of these compounds .

Biology: In biological research, 4-O-Galloylalbiflorin is studied for its potential as a BACE1 inhibitor. It has shown promise in reducing the formation of β-amyloid plaques, which are associated with Alzheimer’s disease .

Medicine: The compound is being investigated for its therapeutic potential in treating neurodegenerative diseases, particularly Alzheimer’s disease. Its ability to inhibit BACE1 makes it a candidate for drug development .

Industry: In the pharmaceutical industry, 4-O-Galloylalbiflorin is used in the development of new drugs targeting neurodegenerative diseases. It is also used in the formulation of dietary supplements and functional foods .

Comparison with Similar Compounds

Comparison: 4-O-Galloylalbiflorin is unique due to its specific galloylation at the 4-O position, which imparts distinct chemical and biological properties. Compared to paeoniflorin and albiflorin, 4-O-Galloylalbiflorin has shown stronger BACE1 inhibitory activity, making it more effective in reducing β-amyloid plaque formation .

Properties

Molecular Formula

C30H32O15

Molecular Weight

632.6 g/mol

IUPAC Name

[9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3

InChI Key

UXHIYEMICNYJGK-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O

Origin of Product

United States

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